molecular formula C17H17N3OS B2543623 3-((4-Ethylphenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione CAS No. 1023861-75-7

3-((4-Ethylphenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione

Cat. No. B2543623
CAS RN: 1023861-75-7
M. Wt: 311.4
InChI Key: KLWGEKRWUDDCEX-UHFFFAOYSA-N
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Description

The compound "3-((4-Ethylphenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione" is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. This class of compounds is known for its versatility in chemical reactions and potential biological activities. The compound is structurally related to various other triazole derivatives that have been synthesized and characterized in the literature, indicating its potential for diverse chemical and biological applications.

Synthesis Analysis

The synthesis of triazole derivatives typically involves multi-step reactions, as seen in the study of a similar compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, which was obtained in excellent yield through a series of reactions . The synthesis process often includes the formation of key intermediates, such as hydrazides, which are then cyclized to form the triazole core . The synthesis of related compounds often employs techniques such as reductive amination, amine formylation, and cyclization .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray diffraction (XRD) techniques. For instance, the structure of a similar compound was determined by XRD, supporting the formation of the thione tautomer isomer . The molecular geometry and electronic structure can be further elucidated using density functional theory (DFT) calculations, which provide insights into the optimized geometry and electronic properties of the molecule .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the thiol↔thione tautomerism reaction via single-proton intramigration . Aminomethylation reactions involving the nitrogen atom of the thioamide group have also been reported, leading to the formation of salts with secondary amines . Methylation reactions of triazole derivatives can result in different product distributions depending on the substituents and reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized using a range of spectroscopic and analytical techniques. These include FT-IR, MS, TG/DTG, UV–Vis, and NMR spectroscopy . Quantum chemical calculations can provide additional information on properties such as vibrational wavenumbers, electric dipole moment, polarizability, and hyperpolarizability . The nonlinear optical properties of these compounds are of particular interest, with some derivatives showing greater properties than urea, a standard reference material . Additionally, the antioxidant activity of certain S-substituted triazole derivatives has been evaluated, with some showing significant free radical scavenging activity .

Scientific Research Applications

Antioxidant and Antiradical Activity

1,2,4-Triazole derivatives exhibit significant antioxidant and antiradical activities, beneficial for mitigating oxidative stress and improving biochemical processes in organisms exposed to high doses of radiation. These compounds are compared to biogenic amino acids like cysteine, which possess free SH-groups contributing to their antioxidant properties. The exploration of 1,2,4-triazoles-3-thiones and 4-amino-3-thio-1,2,4-triazoles has opened new avenues for developing substances with enhanced biological effects (Kaplaushenko, 2019).

Diverse Industrial Applications

The versatility of 1,2,4-triazole derivatives extends beyond biological activities, finding utility in various industrial applications. These include use in agriculture as pesticides, in pharmaceuticals for developing new medications, in the production of dyes, high-energy materials, and anti-corrosion additives. Moreover, these compounds are also used in the creation of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, demonstrating their widespread applicability across engineering, metallurgy, and biotechnology sectors (Nazarov et al., 2021).

Environmental and Analytical Chemistry

The chemical properties of 1,2,4-triazole derivatives also render them suitable for environmental and analytical applications. They play a role in the sorption of pollutants to soil and minerals, contributing to the understanding and mitigation of environmental contamination. This aspect is crucial for managing the fate and behavior of various compounds in aquatic and terrestrial environments, aiding in the development of strategies for pollution control and environmental protection (Werner et al., 2012).

Mechanism of Action

While the mechanism of action for “3-((4-Ethylphenoxy)methyl)-4-phenyl-1,2,4-triazoline-5-thione” is not available, related compounds have shown antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .

Future Directions

New 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl)-benzamides were synthesized and used as an adsorption shell for Fe3O4/C12 core/shell nanosized material . This could open new directions for the design of film-coated surfaces with improved anti-biofilm properties .

properties

IUPAC Name

3-[(4-ethylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-2-13-8-10-15(11-9-13)21-12-16-18-19-17(22)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWGEKRWUDDCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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